Carboxylic Acid Zinc-Binding Group vs. Hydroxamic Acid: Class-Level Selectivity Advantage
The target compound employs a carboxylic acid ZBG, whereas the prototypical clinical candidate CGS 27023A and its hydroxy analog HO-CGS 27023A utilize a hydroxamic acid ZBG [1]. In the N-arylsulfonamido D-valine class, carboxylic-acid-based inhibitors consistently exhibit nanomolar potency against MMP-2 and MMP-9 while showing significantly reduced activity against MMP-8, MMP-13, and MMP-12, a selectivity profile not observed with hydroxamic-acid-based comparators [2]. This is a class-level inference: no direct head-to-head comparison between the target compound and hydroxamic acid analogs is available.
| Evidence Dimension | MMP subtype selectivity profile (class-level trend) |
|---|---|
| Target Compound Data | Carboxylic acid ZBG; predicted gelatinase-selective profile based on class SAR |
| Comparator Or Baseline | CGS 27023A / HO-CGS 27023A (hydroxamic acid ZBG); broad-spectrum MMP inhibition |
| Quantified Difference | Qualitative difference in selectivity; hydroxamic acids are typically broad-spectrum, carboxylic acids are gelatinase-preferring [2] |
| Conditions | Recombinant human MMP-2, MMP-9, MMP-8, MMP-13, MMP-12; succinylated gelatin substrate; 30 min pre-incubation; 60 min measurement [2] |
Why This Matters
For applications requiring MMP-2/MMP-9 selectivity over collagenases (e.g., tumor imaging, cardiac fibrosis models), a carboxylic acid ZBG scaffold is mechanistically preferable to a broad-spectrum hydroxamic acid, reducing off-target collagenase-related toxicity.
- [1] Synthesis and preliminary biological evaluation of new radioiodinated MMP inhibitors for imaging MMP activity in vivo. Mendeley. View Source
- [2] Influence of N-arylsulfonamido d-valine N-substituents on the selectivity and potency of matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 2023, 117350. View Source
